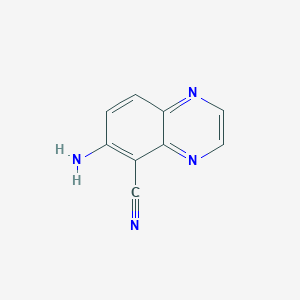

6-Aminoquinoxaline-5-carbonitrile

Description

Contextualization within Quinoxaline (B1680401) Heterocyclic Chemistry

6-Aminoquinoxaline-5-carbonitrile belongs to the quinoxaline family, a class of organic heterocyclic compounds. Quinoxalines, also known as benzopyrazines, are characterized by a fused ring system composed of a benzene (B151609) ring and a pyrazine (B50134) ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov

The quinoxaline ring system is a versatile building block in the synthesis of new chemical entities with a wide range of pharmacological activities. sapub.orgnih.gov Derivatives of quinoxaline have been investigated for their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications. nih.govijrti.org The specific placement of substituent groups on the quinoxaline core, such as the amino and carbonitrile groups in the target compound, is crucial in determining the molecule's chemical properties and potential biological activity.

Structural Features and Nomenclature Precision of this compound

The systematic name, this compound, precisely describes the arrangement of its functional groups. The structure consists of a quinoxaline core with an amino group (-NH₂) attached at the 6th position and a carbonitrile group (-C≡N) at the 5th position of the benzene portion of the fused ring system.

Below is a table summarizing the known identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 130278-26-1 |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

Data sourced from publicly available chemical supplier information.

Due to a lack of specific published research, detailed findings on the synthesis, reactivity, and spectroscopic analysis of this compound are not available at this time. The general synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov However, the specific synthetic route to achieve the desired 5-carbonitrile and 6-amino substitution pattern on the quinoxaline framework has not been detailed in readily accessible scientific literature.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N4 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

6-aminoquinoxaline-5-carbonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-6-7(11)1-2-8-9(6)13-4-3-12-8/h1-4H,11H2 |

InChI Key |

PBFQPNIZJZFNGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)C#N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 6 Aminoquinoxaline 5 Carbonitrile

Condensation Reactions in Quinoxaline (B1680401) Framework Construction

Classical Condensation Pathways with ortho-Phenylenediamines and Dicarbonyl Compounds

The traditional and most widely recognized method for synthesizing the quinoxaline scaffold is the acid-catalyzed condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound. nih.govsapub.orgnih.gov This reaction, first reported by Körner and Hinsberg in 1884, typically involves heating the reactants in solvents like ethanol (B145695) or acetic acid, often for several hours. nih.govencyclopedia.pub The reaction proceeds through a two-step mechanism: an initial nucleophilic attack by one of the amino groups of the diamine on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the stable aromatic pyrazine (B50134) ring of the quinoxaline. nih.gov

While effective, these classical methods often require harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to longer reaction times and the formation of side products. nih.govencyclopedia.pub For instance, a common procedure involves refluxing the reactants for 2 to 12 hours, with yields ranging from 34% to 85%. sapub.org A more specific example involves the condensation of a diamine and a dicarbonyl in a glycerol-water mixture at 90°C for 4-6 minutes, yielding products in the 85-91% range. encyclopedia.pub

Catalytic Approaches to Quinoxaline Scaffold Formation

To overcome the limitations of classical methods, significant research has focused on developing catalytic systems that promote quinoxaline synthesis under milder, more efficient, and environmentally friendly conditions. nih.gov These catalytic approaches offer advantages such as shorter reaction times, higher yields, and often proceed at room temperature. nih.govencyclopedia.pub

A wide array of catalysts has been successfully employed, demonstrating the versatility of this synthetic route. These can be broadly categorized into several types:

Lewis and Brønsted Acids: Catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), zinc triflate, and various supported acid catalysts have proven effective. nih.govchim.it For example, CAN (5 mol%) in tap water at room temperature can produce quinoxalines in excellent yields. chim.it Similarly, zinc triflate in acetonitrile (B52724) at room temperature has achieved yields up to 90%. encyclopedia.pub

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Alumina-supported heteropolyoxometalates, for instance, have been used to synthesize quinoxalines in high yields at room temperature in toluene. nih.gov Other examples include HClO₄·SiO₂, ZrO₂/MxOy mixed metal oxides, and TiO₂-Pr-SO₃H, which can produce yields of up to 95% in as little as 10 minutes. encyclopedia.pubchim.it

Metal-Based Catalysts: Various transition metals, including copper, nickel, and cobalt, catalyze the formation of quinoxalines from different precursors. organic-chemistry.org A nickel bromide/1,10-phenanthroline system can synthesize quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Copper-catalyzed cycloamination of N-aryl ketimines with sodium azide (B81097) also provides an efficient route. organic-chemistry.org

Green and Novel Catalysts: In line with the principles of green chemistry, researchers have explored the use of catalysts like iodine, phenol, and even catalyst-free mechanochemical methods (simple grinding) to promote the reaction. sapub.orgresearchgate.net These methods often use more benign solvents like water or ethanol, or are performed under solvent-free conditions, reducing the environmental impact. nih.govnih.gov

| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | 120 min | ~92% | nih.gov |

| Cerium(IV) Ammonium Nitrate (CAN) | Tap Water | Room Temp. | N/A | Excellent | chim.it |

| Zinc Triflate | Acetonitrile | Room Temp. | N/A | 85-91% | encyclopedia.pub |

| Phenol (20 mol%) | EtOH/H₂O | Room Temp. | Short | High-Excellent | sapub.org |

| TiO₂-Pr-SO₃H | Ethanol or Solvent-free | Room Temp. | 10 min | 95% | encyclopedia.pub |

| Ammonium Bifluoride | Aqueous Ethanol | N/A | N/A | 90-98% | nih.gov |

Functional Group Interconversion and Modification for 6-Aminoquinoxaline-5-carbonitrile

Once the quinoxaline core is established, the synthesis of this compound requires the introduction and manipulation of specific functional groups—namely, the amino (-NH₂) group at the 6-position and the nitrile (-CN) group at the 5-position.

Reduction of Nitro-Substituted Quinoxaline Precursors to Aminoquinoxaline Moieties

A common and effective strategy for introducing an amino group onto the quinoxaline ring is through the reduction of a corresponding nitro-substituted precursor, such as 6-nitroquinoxaline (B1294896). google.comresearchgate.net The nitro group is an electron-withdrawing group that can be introduced via nitration and subsequently reduced to the desired amino functionality. sapub.org This two-step sequence is a cornerstone of aromatic chemistry.

Several reducing agents are effective for this transformation, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance. commonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used method, often employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. sapub.orgcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. For example, the reduction of 6-nitroquinoxaline can be achieved using 10% Pd/C in ethanol under hydrogen pressure. researchgate.net This method is often clean and high-yielding.

Metal/Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. wikipedia.orgresearchgate.net Tin(II) chloride (SnCl₂) is noted for its mildness and ability to reduce nitro groups selectively in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C or Raney Nickel, hydrazine hydrate (N₂H₄·H₂O) serves as a convenient hydrogen source for the reduction, avoiding the need for pressurized hydrogen gas. google.comresearchgate.net This method is particularly effective for reducing nitro-indole derivatives. researchgate.net

Other Reagents: A variety of other reagents can effect this reduction, including sodium dithionite (B78146) (Na₂S₂O₄) and nickel boride (Ni₂B), which is generated in situ from NiCl₂ and NaBH₄. researchgate.net

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | Ethanol or Methanol (B129727) solvent, H₂ pressure | High efficiency, clean reaction. | researchgate.netcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Mild and selective. | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Aqueous acid, reflux | Inexpensive and effective. | wikipedia.orgresearchgate.net |

| Hydrazine Hydrate / Pd/C | Ethanol or Methanol, reflux | Avoids pressurized H₂ gas. | google.comresearchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Methanol/Water, mild heat | Good yield, mild conditions. | researchgate.net |

Introduction of Nitrile Functionalities onto Quinoxaline Rings

The nitrile group (-CN), with its distinct linear geometry and electrophilic carbon atom, is a valuable functional group in medicinal chemistry. nih.gov Its introduction onto a quinoxaline ring can be accomplished through several established methods, most commonly starting from an amino or a halo-substituted quinoxaline.

One of the most classic methods for converting an aromatic amine to a nitrile is the Sandmeyer reaction . This two-step process involves:

Diazotization: The primary aromatic amine (e.g., an aminoquinoxaline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt (CuCN), which displaces the diazonium group and installs the nitrile functionality.

An alternative and increasingly common approach is palladium-catalyzed cyanation . This cross-coupling reaction typically involves reacting a haloquinoxaline (e.g., a bromo- or iodoquinoxaline) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand.

Nucleophilic Aromatic Substitution in Halogenated Quinoxalines for Amino Group Integration

An alternative pathway to introduce an amino group onto the quinoxaline scaffold is through nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org The quinoxaline ring itself, being a nitrogen-containing heterocycle, is inherently electron-deficient, facilitating this type of reaction.

In this context, a haloquinoxaline, such as 6-fluoro- or 6-chloroquinoxaline, can serve as the electrophilic substrate. mdpi.com The halogen acts as a leaving group, which is displaced by a nucleophile. The general reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, because the rate-limiting step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.comnih.gov

To synthesize a 6-aminoquinoxaline (B194958), the haloquinoxaline is reacted with an amino-nucleophile. mdpi.com This can be ammonia (B1221849), an amine, or a protected amine, often in the presence of a base and sometimes accelerated by heat or microwave irradiation. mdpi.comnih.gov For example, 6-fluoroquinoxaline (B159336) has been reacted with various amines in DMSO with potassium carbonate as a base, under microwave heating at 200°C, to produce a library of 6-aminoquinoxalines. mdpi.com This method is attractive for building molecular diversity as a wide range of amines can be used. mdpi.com

Multi-Component Reactions and Domino Processes in Quinoxaline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like quinoxalines. researchgate.netcaltech.edu These reactions are characterized by high atom economy and procedural simplicity, making them attractive for generating chemical libraries and complex scaffolds. researchgate.net

Domino reactions, a subset of tandem reactions, involve a sequence of intramolecular transformations, where the subsequent reaction is triggered by the functionality generated in the previous step. The synthesis of quinoxalines can be achieved through domino processes starting from various precursors. For instance, an iodine-catalyzed domino one-pot approach can yield quinoxaline derivatives from o-phenylenediamines and alkenes, with I₂ acting as the catalyst and TBHP as the oxidant in DMSO. nih.gov Another domino protocol involves the reaction of o-phenylenediamines with ynones, proceeding through an intermolecular Michael addition, followed by dehydration and a subsequent base-promoted C–α-CH₂-extrusion process to deliver quinoxaline derivatives in good yields and with high regioselectivity. nih.gov

Isocyanide-based MCRs, such as the Ugi reaction, are also pivotal in quinoxaline synthesis. researchgate.netbohrium.com These reactions can generate quinoxaline-based zwitterionic intermediates that react in situ with various trapping agents to produce a diverse range of quinoxaline structures under mild conditions. organic-chemistry.org

A hypothetical multi-component synthesis of a this compound derivative could involve the condensation of a suitably substituted 1,2-diaminobenzene, a 1,2-dicarbonyl compound, and a cyanide source in a one-pot reaction.

Table 1: Examples of Domino Reactions in Quinoxaline Synthesis

| Starting Materials | Catalyst/Reagent | Key Process | Ref |

| o-Phenylenediamine (B120857), Alkenes | I₂ / TBHP in DMSO | Oxidative Cyclization | nih.gov |

| o-Phenylenediamine, Ynones | Base-promoted | Michael Addition / Dehydration / C–α-CH₂-extrusion | nih.gov |

| o-Nitroanilines, Vicinal Diols | Iron Complex | Redox Condensation / Annulation / Oxidation | mtieat.org |

| N-Arylenamines, TMSN₃ | (Diacetoxyiodo)benzene | Tandem Oxidative C-N Bond Formation | mtieat.org |

Green Chemistry and Sustainable Synthetic Methodologies for Quinoxaline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ijirt.org This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Water is a highly desirable green solvent for quinoxaline synthesis, and several methods have been developed that proceed efficiently in aqueous media at room temperature, often without the need for a catalyst. researchgate.netchim.it For instance, the condensation of o-phenylenediamines and 1,2-diketones can be achieved by simply stirring the reactants in water, leading to excellent yields of quinoxalines. chim.it

The use of recyclable catalysts is another cornerstone of green quinoxaline synthesis. Heterogeneous catalysts like alumina-supported heteropolyoxometalates (e.g., AlCuMoVP and AlFeMoVP) have been shown to be effective for the synthesis of quinoxalines at room temperature. nih.gov These catalysts can be recovered and reused without significant loss of activity. nih.govmdpi.com Similarly, β-cyclodextrin has been employed as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water, offering a mild, efficient, and environmentally friendly alternative to traditional methods. mdpi.com

Energy-efficient techniques such as microwave and ultrasonic irradiation have also been applied to accelerate quinoxaline synthesis, reducing reaction times and energy consumption. ijirt.org

Table 2: Green Synthetic Approaches for Quinoxaline Derivatives

| Catalyst/Solvent | Starting Materials | Conditions | Key Advantage | Ref |

| Alumina-Supported Heteropolyoxometalates | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Room Temperature, Toluene | Recyclable catalyst, High yields | nih.gov |

| β-Cyclodextrin | o-Phenylenediamine, 2-Indanone derivatives | Room Temperature, Water | Biodegradable catalyst, Aqueous medium | mdpi.com |

| Water | o-Phenylenediamines, 1,2-Diketones | Room Temperature | Catalyst-free, Environmentally benign | chim.it |

| PEG-400 | 2-Chloroquinoxaline, Amines | Room Temperature | Green solvent, Catalyst-free | researchgate.net |

Solid-Phase Synthesis Techniques for Quinoxaline Analogs

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of quinoxaline libraries, facilitating purification and automation. A versatile method has been developed for the solid-phase synthesis of quinoxalines starting from a polymer-linked 2-nitrophenyl carbamate (B1207046). researchgate.net

In this approach, the polymer-bound nitroaniline is first treated with an α-bromoketone. This is followed by the reduction of the nitro group, which then undergoes a spontaneous intramolecular cyclization to form the polymer-bound quinoxaline. The final product is cleaved from the solid support via acidolysis, followed by aerial oxidation to yield the desired quinoxaline in high yield and purity. researchgate.net This methodology allows for the introduction of diversity at various positions of the quinoxaline core by using different α-bromoketones.

Table 3: Steps in Solid-Phase Synthesis of Quinoxalines

| Step | Reaction | Purpose | Ref |

| 1 | Attachment of 2-nitroaniline (B44862) to a solid support | Immobilization of starting material | researchgate.net |

| 2 | Reaction with α-bromoketone | Introduction of the second component for cyclization | researchgate.net |

| 3 | Reduction of the nitro group | Formation of the amino group for cyclization | researchgate.net |

| 4 | Intramolecular cyclization | Formation of the quinoxaline ring | researchgate.net |

| 5 | Cleavage from the solid support | Release of the final product | researchgate.net |

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral quinoxaline derivatives is of significant interest due to the potential for enantiomer-specific biological activity. While specific methods for chiral this compound are not extensively documented, general strategies for the stereoselective synthesis of heterocyclic compounds can be adapted. nih.govnih.gov

One common approach is the use of chiral auxiliaries. A chiral amine, for example, could be condensed with a suitable precursor to form a chiral imine. Subsequent diastereoselective reactions to form the quinoxaline ring, followed by removal of the chiral auxiliary, would yield an enantiomerically enriched product. nih.gov

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. The use of a chiral catalyst, such as a chiral phosphoric acid, can control the stereochemical outcome of the reaction. nih.gov For instance, a chiral phosphoric acid could catalyze the asymmetric addition of a nucleophile to an imine intermediate in the formation of the quinoxaline ring system. nih.gov

Another strategy involves the stereoselective addition of a nucleophile to a prochiral quinoxaline precursor. The Pudovik reaction, which is the nucleophilic addition of phosphites to imines, is a well-established method for preparing α-aminophosphonates and could be conceptually applied to quinoxaline synthesis. nih.gov The stereoselectivity can be induced by using a chiral substrate, a chiral reagent, or a chiral catalyst. nih.gov

These general principles of stereoselective synthesis provide a framework for the future development of methods to access enantiomerically pure chiral derivatives of this compound.

Table 4: General Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application to Quinoxaline Synthesis | Ref |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Condensation of a chiral amine with a dicarbonyl compound to form a chiral intermediate before cyclization. | nih.gov |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a chiral product from prochiral substrates. | Asymmetric cyclization of a 1,2-diaminobenzene and a 1,2-dicarbonyl compound in the presence of a chiral Lewis acid or Brønsted acid. | nih.gov |

| Substrate Control | The inherent chirality of the starting material directs the stereochemistry of the newly formed stereocenter. | Reaction of a chiral, non-racemic 1,2-diaminobenzene derivative. | nih.gov |

Chemical Reactivity and Derivatization Pathways of 6 Aminoquinoxaline 5 Carbonitrile

Reactivity of the C-6 Amino Group

The amino group attached to the quinoxaline (B1680401) core is a versatile functional handle for derivatization. Its nucleophilic nature allows it to participate in a wide array of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Amide Formation Reactions

The primary amino group of 6-aminoquinoxaline-5-carbonitrile can be readily acylated to form the corresponding amides. This classic transformation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-(5-cyanoquinoxalin-6-yl)acetamide. These amide derivatives are important in medicinal chemistry as they can participate in hydrogen bonding interactions with biological targets. The synthesis of various N-substituted quinoxaline-2-carboxamides has been reported, highlighting the utility of amide bond formation in creating libraries of bioactive compounds. nih.gov

Reactions with Isocyanates and Carbamate (B1207046) Synthesis

The nucleophilic amino group can react with isocyanates to form urea (B33335) derivatives. This reaction proceeds through the addition of the amine to the electrophilic carbon of the isocyanate. Similarly, reaction with chloroformates can yield carbamates. These reactions are valuable for introducing a variety of substituents and for linking the quinoxaline core to other molecular fragments.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of aromatic amines suggests that these transformations are feasible and provide a route to a diverse set of derivatives.

Formation of Schiff Bases and Imine Derivatives

The C-6 amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be a stable compound or can serve as an intermediate for further reactions, such as reduction to a secondary amine.

Metal-Catalyzed C-N Cross-Coupling for Further Amination or Arylation

Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, can be employed to further functionalize the C-6 amino group. For example, Buchwald-Hartwig amination could potentially be used to introduce aryl or heteroaryl groups. While the direct C-N coupling on the amino group itself is less common than on a halide, related transformations on the quinoxaline scaffold are known. For instance, the synthesis of quinoxaline derivatives often involves coupling reactions to build the core structure or to add substituents. nih.gov

Reactivity of the C-5 Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities like amides and carboxylic acids. ebsco.com

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into other valuable functional groups.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be catalyzed by either acid or base. google.com Under basic conditions, a hydroxide (B78521) ion attacks the nitrile carbon, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide. google.com Further hydrolysis of the amide yields the corresponding carboxylic acid. google.com

The nitrile group can also undergo reduction to a primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation. masterorganicchemistry.comlumenlearning.com The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which is then further reduced to the amine. masterorganicchemistry.com A milder reducing agent, Di-isobutylaluminum hydride (DIBAL-H), can be employed for the partial reduction of nitriles to aldehydes, proceeding through the hydrolysis of an intermediate imine. chemistrysteps.commasterorganicchemistry.com

Furthermore, the electrophilic nitrile carbon can be attacked by organometallic reagents such as Grignard reagents . This reaction provides a route to ketones. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The Grignard reagent adds to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.comnih.govyoutube.com

| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Nucleophilic addition of water or hydroxide, followed by tautomerization and further hydrolysis. google.com |

| Reduction (Complete) | LiAlH₄, then H₂O | Primary Amine | Two successive nucleophilic additions of hydride. masterorganicchemistry.comlumenlearning.com |

| Reduction (Partial) | 1. DIBAL-H 2. H₂O | Aldehyde | Nucleophilic addition of hydride followed by hydrolysis of the intermediate imine. chemistrysteps.commasterorganicchemistry.com |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | Nucleophilic addition of the Grignar reagent followed by hydrolysis of the intermediate imine. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound can participate in cycloaddition reactions, providing a pathway to construct new heterocyclic rings. A notable example is the [2+2+2] cycloaddition of nitriles with two alkyne molecules, often catalyzed by transition metals like ruthenium or iron. This reaction leads to the formation of a pyridine (B92270) ring fused to the existing quinoxaline system. The reaction generally proceeds through the formation of a metallacyclopentadiene or an azametallacyclopentadiene intermediate.

Reactivity of the Quinoxaline Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of the quinoxaline core is influenced by the directing effects of the existing substituents. wikipedia.org The amino group at the 6-position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the nitrile group at the 5-position is a deactivating group and a meta-director because of its electron-withdrawing nature. libretexts.org

The interplay of these two groups dictates the regioselectivity of electrophilic attack. The activating ortho, para-directing amino group will have a stronger influence than the deactivating meta-directing nitrile group. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the amino group. The position ortho to the amino group is the 7-position, and the position para is the 3-position of the quinoxaline ring system. However, substitution at the 3-position is on the pyrazine (B50134) ring and is generally less favored. Thus, the primary site of electrophilic attack is expected to be the 7-position .

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.org

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Major Product Position |

| -NH₂ | 6 | Activating | ortho, para | 7-position |

| -CN | 5 | Deactivating | meta | 7-position (due to overriding effect of -NH₂) |

Nucleophilic Aromatic Substitution Patterns on the Heterocyclic Ring

The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. udayton.edumasterorganicchemistry.com In this compound, the pyrazine ring is activated by the electron-withdrawing nature of the fused benzene ring containing a nitrile group.

Nucleophilic attack can occur at the C2 and C3 positions of the pyrazine ring. The presence of a good leaving group, such as a halogen, at these positions would facilitate SNAr reactions. For instance, the displacement of a halide at the 2- or 3-position by various nucleophiles is a common strategy for functionalizing the quinoxaline core. udayton.edu The reaction proceeds through a Meisenheimer-like intermediate. libretexts.org The regioselectivity of such substitutions can be influenced by the electronic properties of the substituents on the nucleophile and the quinoxaline ring. mdpi.com

Oxidation and Reduction Chemistry of the Quinoxaline System

The quinoxaline ring system can undergo both oxidation and reduction. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. sapub.org For instance, quinoxaline-1,4-dioxides can be synthesized, and these derivatives often exhibit interesting biological activities. nih.gov The presence of an amino group on the benzene ring may influence the ease of oxidation.

Conversely, the pyrazine ring of the quinoxaline system can be reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. researchgate.netresearchgate.net Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165) in the presence of a promoter like zinc chloride, or borane (B79455) in THF. researchgate.netresearchgate.net The reduction is often stereoselective, and the specific conditions can influence the yield and side products. researchgate.net

| Reaction | Reagent(s) | Product |

| Oxidation | Peroxy acids | Quinoxaline N-oxide |

| Reduction | NaBH₄/ZnCl₂ or Borane-THF | 1,2,3,4-Tetrahydroquinoxaline |

Derivatization Strategies for Analytical and Material Science Purposes

The reactive handles on this compound, namely the amino and nitrile groups, make it a valuable building block for creating derivatives with specific properties for analytical and material science applications.

The amino group can be readily derivatized. For example, it can react with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a fluorescent derivatizing agent used for the analysis of amino acids. nih.gov This suggests that the amino group of this compound could be similarly tagged with fluorescent moieties for analytical purposes, such as in high-performance liquid chromatography (HPLC) with fluorescence detection.

In the realm of material science, the amino group offers a site for polymerization. Poly(5-aminoquinoxalines) have been prepared and investigated for their thermal resistance, electrochemical properties, and fluorescence characteristics. google.com The presence of both an electron-donating amino group and an electron-accepting quinoxaline core can lead to polymers with interesting optoelectronic properties. google.com The nitrile group could also be a site for post-polymerization modification, further tuning the material's properties.

Advanced Spectroscopic and Analytical Characterization of 6 Aminoquinoxaline 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-Aminoquinoxaline-5-carbonitrile. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecule's carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy is instrumental in identifying the number, environment, and spatial relationships of hydrogen atoms within the this compound molecule. The aromatic region of the ¹H NMR spectrum is of particular interest, typically displaying a set of signals corresponding to the protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ) of these protons are influenced by the electron-donating amino group and the electron-withdrawing nitrile group, leading to a predictable pattern of signals. For instance, in related quinoxaline structures, aromatic protons can appear in the range of δ 6.0-7.5 ppm. The coupling patterns (J-coupling) between adjacent protons provide crucial information about their connectivity, helping to assign specific protons to their respective positions on the quinoxaline core. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for Quinoxaline Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | m |

| Amino-H | Variable | br s |

Note: This table presents generalized data for quinoxaline derivatives. Specific values for this compound may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Structural Elucidation and Regioselectivity

The positions of the amino and nitrile groups on the quinoxaline ring significantly impact the chemical shifts of the surrounding carbon atoms. The carbon atom attached to the nitrile group (C-5) and the carbon atom bearing the amino group (C-6) will have characteristic chemical shifts. For instance, the nitrile carbon typically appears in the region of δ 117-120 ppm. The analysis of chemical shift increments in the ¹³C NMR spectra is a key method for confirming the position of substituents on the quinoxaline ring. rsc.org Studies on similar quinoxaline derivatives have shown that the introduction of an amino group leads to significant shifts in the signals of the para-positioned carbon atoms. nih.gov This makes ¹³C NMR an indispensable tool for distinguishing between potential isomers that may form during synthesis. rsc.orgnih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Carbons in Quinoxaline Systems

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C-CN | 117 - 120 |

| C-NH₂ | Variable (influenced by substitution) |

| Quinoxaline Ring Carbons | 120 - 150 |

Note: This table provides approximate chemical shift ranges. Precise values for this compound require experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To achieve an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule, which is particularly useful for assigning protons on the quinoxaline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct and powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification (Amino and Nitrile)

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key amino (-NH₂) and nitrile (-C≡N) functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of these groups.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group.

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, and typically intense, absorption band in the region of 2260-2220 cm⁻¹. The position and intensity of this band are characteristic of the nitrile functionality.

The IR spectrum will also show absorptions corresponding to the C=N and C=C stretching vibrations within the aromatic quinoxaline ring, typically in the 1650-1450 cm⁻¹ region, as well as C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 |

| Aromatic Ring | C=C and C=N Stretch | 1650 - 1450 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the scattering of light. Vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the quinoxaline ring system are often more prominent in the Raman spectrum. The nitrile stretch, while visible in IR, can also produce a strong Raman signal. The information from both IR and Raman spectroscopy can be used in conjunction to provide a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through high-resolution and tandem techniques, a precise molecular formula and detailed fragmentation map can be established.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition. For this compound, with the molecular formula C₉H₆N₄, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental HRMS measurements, confirming the compound's elemental formula and distinguishing it from other potential isobaric compounds.

| Parameter | Value |

| Molecular Formula | C₉H₆N₄ |

| Theoretical Monoisotopic Mass | 170.0643 Da |

| Analysis Mode (typical) | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 171.0722 |

This table presents the calculated theoretical mass values for this compound, which are critical for its confirmation via HRMS.

Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation is expected to be directed by its key structural features: the quinoxaline core, the amino group, and the nitrile group.

A plausible fragmentation pathway would involve:

Initial loss of HCN: A common fragmentation for aromatic nitriles, leading to a significant product ion.

Fragmentation of the pyrazine (B50134) ring: The quinoxaline ring system may undergo a retro-Diels-Alder-type cleavage or sequential loss of small neutral molecules like HCN.

Loss of ammonia (B1221849) (NH₃) or related species: Driven by the amino group, though less common in aromatic amines compared to aliphatic ones.

The resulting spectrum of product ions allows for the piecing together of the molecule's connectivity, confirming the identity and arrangement of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the compound's chromophore—the part of the molecule responsible for absorbing light. In this compound, the extended π-conjugated system of the quinoxaline ring, further functionalized with an electron-donating amino group and an electron-withdrawing nitrile group, constitutes a potent chromophore.

While specific experimental data for this compound is not widely published, analysis of the closely related 6-aminoquinoline (B144246) provides valuable comparative insight. Computational studies on 6-aminoquinoline predict absorption maxima in the range of 327–340 nm, attributed to π-π* electronic transitions within the aromatic system. researchgate.net The presence of the additional nitrogen atom in the quinoxaline ring and the cyano group in this compound is expected to modulate these transitions, potentially shifting the absorption maxima.

| Analogous Compound | Predicted λ_max (nm) | Transition Type |

| 6-Aminoquinoline | 327 - 340 | π-π* |

This table shows data for an analogous compound, 6-aminoquinoline, which helps in predicting the UV-Vis absorption characteristics of this compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the fused quinoxaline ring system.

The specific geometry and orientation of the amino and nitrile substituents relative to the aromatic plane.

The intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino group (N-H···N) and π-π stacking interactions between the planar aromatic rings.

Studies on other quinoxaline derivatives have confirmed the general planarity of the ring system and the significant role of hydrogen bonding and π-π stacking in forming the supramolecular architecture in the solid state. tandfonline.comtandfonline.comrsc.org These interactions are crucial for understanding the material's physical properties, such as melting point and solubility.

Electrochemical Analysis (e.g., Cyclic Voltammetry) of Redox Properties

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. The resulting voltammogram provides information on the stability of the generated radical ions and the reversibility of the redox processes.

For this compound, the electrochemical behavior is influenced by its distinct electronic features:

Oxidation: The electron-donating amino (-NH₂) group facilitates oxidation, lowering the potential required to remove an electron from the π-system.

Reduction: The electron-withdrawing quinoxaline ring and the nitrile (-CN) group facilitate reduction by stabilizing the acceptance of an electron.

Studies on related compounds have shown that introducing an amino group to a quinone structure makes the redox potential more negative (easier to oxidize). frontiersin.org Therefore, this compound is expected to exhibit both accessible oxidation and reduction potentials, indicating its potential utility in applications involving electron transfer processes. The precise potentials would be dependent on the solvent and electrolyte system used in the analysis. tandfonline.com

Computational Chemistry and Theoretical Investigations of 6 Aminoquinoxaline 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of 6-Aminoquinoxaline-5-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometries, electronic properties, and reactivity of heterocyclic compounds, including quinoxaline (B1680401) derivatives. researchgate.netrsc.org Methods like B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed to optimize the molecular structure and calculate various parameters. researchgate.netnih.govmaterialsciencejournal.org

For this compound, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, reveals the impact of the electron-donating amino (-NH2) group and the electron-withdrawing nitrile (-CN) group on the quinoxaline core.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are calculated to predict the molecule's chemical behavior. rsc.orgnih.govsphinxsai.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. pmf.unsa.ba

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. rsc.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. sphinxsai.compmf.unsa.ba |

| Global Softness | S | 1 / (2η) | The inverse of hardness; indicates higher reactivity. rsc.org |

| Electrophilicity Index | ω | µ² / (2η) | Measures the ability of a molecule to accept electrons. rsc.org |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.banih.gov Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For quinoxaline derivatives, these energy levels can be tuned by altering the substituents on the aromatic rings. researchgate.netnih.gov DFT calculations at levels like B3LYP are standard for computing these orbital energies. materialsciencejournal.orgnih.gov

The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In this compound, the electron-donating amino group would be expected to raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a reactive species.

Table 2: Representative Frontier Orbital Energies for Quinoxaline Derivatives (Illustrative)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline | B3LYP/6-311++G(d,p) | -6.53 | -1.58 | 4.95 |

| Substituted Quinoxaline 1 | DFT/B3LYP | -5.89 | -2.11 | 3.78 |

| Substituted Quinoxaline 2 | DFT/B3LYP | -6.01 | -2.54 | 3.47 |

Note: The values in this table are illustrative examples based on data for various quinoxaline derivatives and are intended to show typical ranges. Specific values for this compound would require a dedicated calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves and changes shape over time, typically on the nanosecond to microsecond scale. nih.govnih.gov

For a relatively rigid molecule like this compound, MD simulations can be used to explore the rotational dynamics of the amino group and the vibrational modes of the entire structure. arxiv.org In the context of drug design, MD simulations are invaluable for studying the interaction of a ligand with its protein target. nih.govresearchgate.net A simulation of this compound bound to a receptor could reveal key binding conformations, the stability of the protein-ligand complex, and the specific intermolecular interactions (like hydrogen bonds) that are crucial for binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of different parts of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. abjournals.orgresearchgate.net For quinoxaline derivatives, QSAR models have been developed to predict their efficacy as anticancer, antileishmanial, or other therapeutic agents. nih.govnih.gov

The process involves calculating a set of numerical descriptors that characterize the physicochemical properties of the molecules. nih.gov These descriptors fall into several categories, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with observed activity (like IC50 values). abjournals.org

For this compound, relevant descriptors would quantify the effects of the amino and nitrile groups.

Table 3: Common Physicochemical Descriptors Used in QSAR Models for Quinoxaline Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes the molecule's electronic distribution and reactivity. nih.gov |

| Steric | Molar Refractivity, Molecular Weight, van der Waals Volume | Relates to the size and shape of the molecule, affecting its fit in a binding pocket. |

| Topological | Polar Surface Area (PSA), Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, which influences its absorption and distribution. |

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. nih.gov Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts with a high degree of accuracy. nih.govscispace.com By comparing the calculated spectrum with the experimental one, chemists can confirm the proposed structure of a molecule like this compound. github.io Theoretical calculations can be especially helpful in assigning ambiguous signals and resolving complex spectra. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.netnih.gov This information is used to assign the peaks in an experimental spectrum to specific bond stretches, bends, and torsions within the molecule. For this compound, calculations would help identify the characteristic frequencies for the C≡N stretch, N-H stretches and bends of the amino group, and the various vibrations of the quinoxaline ring system. materialsciencejournal.orgwisc.edu A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. scispace.comnih.gov

Table 4: Illustrative Calculated Vibrational Frequencies for a Quinoxaline Core

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch | 1550 - 1620 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 750 - 900 |

Note: These are general ranges for the quinoxaline core. Specific frequencies for this compound would be influenced by its substituents.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. nih.gov By using DFT, researchers can map out the potential energy surface for a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For this compound, computational methods could be used to explore various reactions, such as further functionalization of the amino group or nucleophilic substitution on the quinoxaline ring. For instance, to study a nucleophilic aromatic substitution reaction, a reaction coordinate would be defined, and the energy profile would be calculated along this path. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. nih.gov This provides critical insights into reaction feasibility and kinetics that can be difficult to obtain experimentally. Such studies can explain regioselectivity and help in optimizing reaction conditions for the synthesis of new derivatives.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Precursors and Intermediates in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups on the quinoxaline (B1680401) scaffold makes 6-aminoquinoxaline-5-carbonitrile a valuable precursor and intermediate in multistep organic synthesis. The quinoxaline ring system itself is a key structural motif in many biologically active compounds. The amino (-NH2) and cyano (-CN) groups serve as handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures.

The synthesis of the parent compound, 6-aminoquinoxaline (B194958), can be achieved by reacting 1,2,4-triaminobenzene dihydrochloride (B599025) with glyoxal (B1671930) sodium bisulfite in a sodium carbonate solution, yielding yellow crystals. chemicalbook.com This foundational structure can then be further functionalized to produce derivatives like this compound. These intermediates are crucial for building molecules with desired electronic and steric properties. For instance, derivatives of quinoxaline 1,4-dioxides, which exhibit significant biological activity, are synthesized from such precursors. researchgate.net The ability to readily modify the peripheral functional groups allows chemists to systematically tune the properties of the final products, a key strategy in modern drug discovery and materials science. The development of novel tetrahydroquinazoline (B156257) derivatives, for example, relies on the cyclocondensation of α-aminoamidines with various carbonyl compounds, showcasing a synthetic strategy where heterocyclic precursors are fundamental. nih.gov

Ligand Design and Coordination Chemistry for Metal Complexes

The nitrogen atoms within the quinoxaline ring system, along with the exocyclic amino group, make this compound an excellent candidate for ligand design in coordination chemistry. These nitrogen sites act as Lewis bases, capable of donating electron pairs to coordinate with various transition metal ions.

The formation of stable metal chelates is a hallmark of quinoxaline-based ligands. A chelate is formed when a single ligand binds to a central metal ion at two or more points. In the case of this compound derivatives, the metal ion can coordinate with the nitrogen atoms of the pyrazine (B50134) ring and potentially the nitrogen of the amino group, leading to the formation of stable, multi-membered ring structures. The synthesis of these metal chelates can be performed through conventional chemical methods, such as reacting a methanol (B129727) solution of the ligand with a metal acetate, or via direct electrochemical synthesis.

Beyond single-molecule chelates, these ligands are instrumental in constructing supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds. Organometallic quinonoid linkers, which are structurally related to quinoxalines, can bind to metal ions like Cu(I), Ag(I), and Pt(II) to generate extensive coordination networks. nih.gov In these architectures, the quinoxaline-based units act as the structural backbones or spacers, while the metal ions serve as the connecting nodes, leading to novel materials with potentially unique catalytic, magnetic, or photophysical properties. nih.gov

A comprehensive suite of analytical techniques is employed to elucidate the structure, bonding, and properties of the metal complexes formed with quinoxaline-based ligands. isca.me Elemental analysis confirms the stoichiometric ratio of metal to ligand, while molar conductance measurements in solution indicate whether the complexes are electrolytic or non-electrolytic. nih.govresearchgate.net

Table 1: Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination by observing shifts in vibrational frequencies (e.g., C=N, M-N, M-O vibrations). researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Probes electronic transitions within the molecule, providing information on the coordination geometry and the nature of the metal-ligand bonding. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidates the connectivity and environment of atoms (¹H, ¹³C) in the ligand upon complexation. researchgate.net |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. researchgate.net |

| Electron Spin Resonance (ESR) | Used for paramagnetic complexes (e.g., Cu(II)) to provide information about the metal ion's electronic environment. researchgate.net |

| X-ray Diffraction (XRD) | Provides definitive structural information, including bond lengths, angles, and the coordination geometry (e.g., octahedral, square planar). nih.govscirp.org |

| Thermal Analysis (TGA/DTA) | Studies the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net |

| Cyclic Voltammetry | Investigates the electrochemical behavior and redox properties of the metal complexes. nih.gov |

For example, studies on Ni(II) and Zn(II) complexes with a Schiff base derived from quinoxaline-2,3-(1,4H)-dione indicated an octahedral geometry, while the corresponding Cu(II) complex adopted a square planar geometry. researchgate.net The characterization of chromium(III) and nickel(II) complexes with a C-functionalized macrocycle revealed hexacoordinated metal centers in an octahedral environment. scirp.org These detailed structural insights are crucial for understanding the relationship between structure and function in these materials.

Development of Advanced Organic Materials

The favorable electronic properties and structural rigidity of the quinoxaline core have led to the investigation of this compound and its derivatives as building blocks for advanced organic materials.

Quinoxaline derivatives are gaining attention as organic semiconductor materials with significant potential in optoelectronic applications. bloomtechz.com The extended π-conjugated system of the quinoxaline ring facilitates charge transport, a key requirement for semiconductor performance. Materials based on 6-aminoquinoxaline have been studied for use in organic light-emitting diodes (OLEDs) and organic solar cells. bloomtechz.com

Research into new quinoxaline-based derivatives for organic thin-film transistors (OTFTs) has demonstrated their viability. researchgate.net In one study, thin films of a quinoxaline derivative end-functionalized with phenyl-substituted thiophene (B33073) rings exhibited p-channel (hole-transporting) characteristics. researchgate.net The performance of these materials is a critical measure of their potential for practical devices.

Table 2: Performance of a Quinoxaline-Based Organic Thin-Film Transistor

| Fabrication Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

| Solution Shearing | 2.6 x 10⁻⁵ | 1.8 x 10⁵ |

| Vacuum Deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ |

| Data from a study on a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative. researchgate.net |

The high on/off current ratio, particularly for the vacuum-deposited film, indicates that the transistor can be effectively switched between conducting and non-conducting states, which is essential for digital logic applications. researchgate.net

The inherent fluorescence of the quinoxaline moiety makes it an attractive scaffold for the design of fluorescent probes and labeling reagents. These tools are widely used in analytical chemistry and biological imaging. A quinoxaline-based fluorescent probe has been developed to estimate the polarity of protein binding sites, demonstrating full-color solvatochromic fluorescence. rsc.org

Furthermore, a highly reactive derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), which is structurally analogous to functionalized 6-aminoquinoxaline, has been synthesized for analyzing amino acids by high-performance liquid chromatography (HPLC). nih.gov The reagent reacts with amino acids to form stable, highly fluorescent derivatives that can be detected with high sensitivity (femtomole detection limits). nih.gov This application highlights how the amino group on the quinoxaline ring can be used to attach the fluorophore to target molecules. Similarly, other fluorescent molecules based on related heterocyclic systems, such as 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, have been shown to be useful in biological studies, for instance, by inducing differentiation in nerve cells. nih.gov

Building Blocks for Polyheterocyclic Systems and Macrocycles

The dual reactivity of this compound, stemming from its nucleophilic amino group and electrophilic cyano group, makes it an ideal precursor for the synthesis of larger, more complex heterocyclic structures. These reactions often proceed through cyclocondensation or multicomponent reaction pathways, leading to the formation of fused polyheterocyclic systems and, in some cases, macrocyclic compounds.

One notable application involves the synthesis of fused nitrogen-containing heterocycles. For instance, the reaction of the amino group with suitable dielectrophiles can lead to the formation of new six-membered rings fused to the quinoxaline core. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of related aminocyano-substituted heterocycles suggest its potential in constructing such systems.

A significant area of exploration for related dicarbonitrile-substituted quinoxalines is in the synthesis of macrocyclic compounds like phthalocyanine (B1677752) analogues. The cyclotetramerization of phthalonitriles is a well-established method for creating these large, conjugated macrocycles. Following this logic, derivatives of this compound, particularly those where the amino group is converted to a second cyano group, could serve as precursors for quinoxaline-fused phthalocyanines. These macrocycles are of interest due to their unique electronic and photophysical properties.

For example, the mixed cyclotrimerization reaction of 2,9-di-tert-butylphenanthro[4,5-fgh]quinoxaline-5,6-dicarbonitrile with 4,5-bis(2,6-diisopropylphenoxy)phthalonitrile has been shown to produce a series of phenanthro[4,5-fgh]quinoxaline-fused subphthalocyanine (B1262678) derivatives. nih.gov This demonstrates the feasibility of incorporating quinoxaline units into macrocyclic structures, a strategy that could potentially be adapted for derivatives of this compound.

The synthesis of such complex molecules is often challenging, requiring careful control of reaction conditions to favor the desired cyclization pathway and avoid polymerization. High-dilution techniques are commonly employed in macrocyclization reactions to promote intramolecular cyclization over intermolecular reactions.

The resulting polyheterocyclic systems and macrocycles derived from quinoxaline precursors often exhibit interesting photophysical and electrochemical properties, making them candidates for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as catalysts. The extended π-systems of these molecules can lead to strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.

While direct and detailed research findings on the use of this compound as a building block for polyheterocyclic systems and macrocycles are emerging, the foundational principles of heterocyclic and macrocyclic chemistry strongly support its potential in this advanced area of chemical synthesis.

| Precursor Type | Target Polyheterocyclic/Macrocyclic System | Synthetic Strategy | Potential Applications |

| Aminocyanoquinoxaline | Fused Pyridinoquinoxalines | Cyclocondensation with 1,3-dicarbonyl compounds | Luminescent materials, Chemosensors |

| Dicyanoquinoxaline (derived) | Quinoxaline-fused Phthalocyanines | Cyclotetramerization | Nonlinear optics, Photodynamic therapy |

| Aminocyanoquinoxaline | Fused Pyrimidoquinoxalines | Reaction with amidines or guanidine | Biologically active compounds |

Future Research Directions and Perspectives for 6 Aminoquinoxaline 5 Carbonitrile

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved synthetic routes to 6-aminoquinoxaline-5-carbonitrile and its analogs is a cornerstone for future research. While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, are well-established, there is a continuous drive for more efficient, sustainable, and versatile approaches. sapub.org Future investigations should prioritize the following:

Greener Synthetic Methodologies: Exploring the use of environmentally benign solvents, such as water or ionic liquids, and catalyst systems based on abundant and non-toxic metals will be crucial. Microwave-assisted and flow chemistry-based syntheses could also offer significant advantages in terms of reaction times, yields, and scalability.

Catalyst Development: The design and application of novel catalysts, including nanoparticles and organocatalysts, could lead to milder reaction conditions and improved selectivity. sapub.org For instance, the use of a copper sulfate (B86663) catalyst has been reported for the one-pot synthesis of quinoxaline derivatives from o-phenylenediamine (B120857) and 1,2-dicarbonyl compounds. sapub.org

Multicomponent Reactions: The development of one-pot multicomponent reactions (MCRs) for the direct synthesis of highly functionalized this compound derivatives from simple and readily available starting materials would be a significant advancement. This approach offers atom economy and reduces the number of synthetic steps and purification procedures.

A recent patent highlights a method for synthesizing nitroquinoxalines and their subsequent reduction to aminoquinoxalines, suggesting a potential route that could be adapted for the large-scale production of this compound. google.com

Advanced Derivatization for Enhanced Functionality and Tunable Properties

The inherent reactivity of the amino and cyano groups, as well as the quinoxaline ring system, provides ample opportunities for advanced derivatization. Future research should focus on creating libraries of novel compounds with tailored properties for specific applications.

Key areas for exploration include:

Functionalization of the Amino Group: The amino group can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. This can be leveraged to modulate the electronic properties, solubility, and biological activity of the resulting derivatives. For instance, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides involved the introduction of various amine residues at the 7-position. nih.gov

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings. These transformations can lead to compounds with entirely different chemical and physical properties.

Substitution on the Quinoxaline Ring: Halogenation of the quinoxaline ring, as demonstrated in the synthesis of 6-amino-5-bromoquinoxaline, provides a handle for further functionalization through cross-coupling reactions. researchgate.net This allows for the introduction of aryl, alkyl, and other functional groups to fine-tune the molecule's properties.

The functionalization of the quinoxaline core with donor and acceptor groups has been shown to be a successful strategy for developing materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.org

| Derivatization Strategy | Potential Outcome | Relevant Research Area |

| N-Acylation/Alkylation | Modulation of electronic properties and solubility | Medicinal Chemistry |

| Cyano group hydrolysis | Introduction of carboxylic acid or amide functionalities | Bioisosteric replacement |

| Ring Halogenation | Introduction of handles for cross-coupling reactions | Materials Science |

| Introduction of Donor-Acceptor Groups | Tuning of photophysical properties | Organic Electronics |

Deepening Understanding of Structure-Reactivity Relationships through Mechanistic Studies

A thorough understanding of the relationship between the structure of this compound and its reactivity is paramount for the rational design of new derivatives and for predicting their behavior in different chemical environments. Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms and reactivity patterns.

Key research questions to address include:

Tautomerism and Aromaticity: Investigating the potential tautomeric forms of this compound and their relative stabilities. Understanding the degree of aromaticity of the quinoxaline ring and how it is influenced by substituents is also crucial.

Reaction Mechanisms: Detailed mechanistic studies of key synthetic transformations, such as nucleophilic aromatic substitution and electrophilic aromatic substitution, will provide valuable insights for optimizing reaction conditions and controlling regioselectivity.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the electronic structure, predict reactivity, and rationalize experimental observations. Molecular orbital calculations have been used to understand the electron density distribution in the quinoxaline ring, which influences its reactivity. ipp.pt

Integration into Emerging Chemical Technologies and Synthetic Methodologies

The unique structural features of this compound make it an attractive candidate for integration into a variety of emerging chemical technologies and synthetic methodologies.

Potential areas of application include:

Materials Science: The planar structure and the presence of donor (amino) and acceptor (cyano) groups suggest that derivatives of this compound could be explored as components of organic electronic materials, such as organic field-effect transistors (OFETs) and photovoltaics. A patent suggests that aminoquinoxaline derivatives can be used to synthesize polymers with excellent thermal and chemical stability, low dielectric constants, and good processability, making them suitable for applications in organic semiconductors and electroluminescent materials. google.com

Supramolecular Chemistry: The ability of the amino and cyano groups to participate in hydrogen bonding and other non-covalent interactions makes this molecule a potential building block for the construction of well-defined supramolecular architectures, such as metal-organic frameworks (MOFs) and organic cages.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts. The nitrogen atoms in the quinoxaline ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting complexes.

The continued exploration of this compound and its derivatives holds significant promise for advancements in both fundamental chemistry and applied sciences. By focusing on the research directions outlined above, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-aminoquinoxaline-5-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like o-phenylenediamine derivatives and nitrile-containing reagents. For example, Moghaddam-Manesh et al. (2020) achieved derivatives by reacting 1,2-diketones with 2-aminobenzonitrile derivatives in ethanol under reflux, followed by purification via column chromatography . Optimization strategies include:

- Catalyst Selection : Using acidic catalysts (e.g., acetic acid) to accelerate cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Standard characterization involves: